molecular formula C13H17N7 B7075224 N-[(1-tert-butyltriazol-4-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-amine

N-[(1-tert-butyltriazol-4-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-amine

Cat. No.: B7075224
M. Wt: 271.32 g/mol
InChI Key: KFOJIESXVMTPMD-UHFFFAOYSA-N
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Description

N-[(1-tert-butyltriazol-4-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-amine is a complex organic compound that belongs to the class of triazolopyridine derivatives

Properties

IUPAC Name

N-[(1-tert-butyltriazol-4-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N7/c1-13(2,3)20-9-10(15-18-20)8-14-12-17-16-11-6-4-5-7-19(11)12/h4-7,9H,8H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOJIESXVMTPMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(N=N1)CNC2=NN=C3N2C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-tert-butyltriazol-4-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an azide and an alkyne under copper-catalyzed conditions (CuAAC reaction).

    Attachment of the tert-butyl group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.

    Formation of the triazolopyridine core: This step involves the cyclization of a suitable pyridine derivative with the triazole intermediate under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1-tert-butyltriazol-4-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole or pyridine rings using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(1-tert-butyltriazol-4-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[(1-tert-butyltriazol-4-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways depend on the specific application and target. For example, in medicinal chemistry, it may inhibit or activate enzymes involved in disease pathways, while in materials science, it may act as a catalyst or stabilizer.

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol
  • tert-Butylamine
  • 2,2′-Bipyridyl

Uniqueness

N-[(1-tert-butyltriazol-4-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-amine is unique due to its dual triazole and pyridine rings, which provide a versatile platform for chemical modifications and interactions. This structural feature distinguishes it from other similar compounds, making it a valuable molecule for diverse scientific applications.

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